
Desmethoxyfallypride
Übersicht
Beschreibung
Desmethoxyfallypride is a moderate affinity dopamine D2 receptor and D3 receptor antagonist. It is primarily used in medical research, often in the form of the radiopharmaceutical [F-18]-desmethoxyfallypride. This compound has been utilized in human studies as a positron emission tomography (PET) radiotracer to investigate dopamine receptor activity in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxyfallypride involves several steps, starting with the preparation of the precursor compound. The key steps include:
Formation of the Benzamide Core:
Final Assembly: The final compound is assembled by coupling the fluorinated benzamide with a pyrrolidine derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Automation: Utilizing automated synthesis modules to handle the radioactive fluorine-18 isotope safely and efficiently.
Quality Control: Rigorous quality control measures to ensure the final product meets the required specifications for medical research.
Analyse Chemischer Reaktionen
Key Reaction Steps
- Tosylated Precursor Preparation :
- Fluorination :
- Final Formulation :
Reaction Conditions
In Vitro Binding Assays
DMFP’s affinity for D2-like receptors is characterized using competitive binding assays:
Experimental Protocol
Results
- Ki_ii Value : DMFP exhibits nanomolar affinity for D2 receptors (K ~1–10 nM) .
- Selectivity : Minimal binding to serotonin or adrenergic receptors .
Stability and Metabolic Reactions
DMFP demonstrates stability under physiological conditions but is sensitive to endogenous dopamine competition:
In Vivo Dissociation Kinetics
- Dopamine Competition :
Chemical Stability
- Storage : Stable in ethanol:saline (1:9) at pH 7.2 .
- Degradation : No significant decomposition observed under sterile conditions for 6 hours post-synthesis .
Comparative Reactivity with Analogues
DMFP’s fluorinated structure confers advantages over -labeled tracers:
Property | DMFP () | Raclopride () |
---|---|---|
Half-life | 109.8 min | 20.4 min |
Binding Potential (BP) | 14.4 (dorsal striatum) | 3.6 (dorsal striatum) |
Synthesis Complexity | Moderate (2-step) | High (multi-step) |
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Neuroimaging
- Dopamine Receptor Mapping : 18F-desmethoxyfallypride is primarily used to assess dopamine D2/D3 receptor availability in vivo. Studies have demonstrated its efficacy in differentiating between idiopathic Parkinson's syndrome (IPS) and atypical parkinsonian syndromes (APS) through PET imaging. In a study involving 35 patients, it was found that IPS patients exhibited normal or increased receptor binding, while APS patients showed decreased binding .
- Clinical Diagnosis : The compound's ability to provide clear images of receptor distribution makes it valuable for diagnosing conditions such as schizophrenia and Parkinson's disease. Its superior clinical availability compared to traditional tracers like carbon-11 raclopride enhances its utility in routine diagnostic procedures .
-
Pharmacological Studies
- Therapeutic Monitoring : Research indicates that 18F-desmethoxyfallypride can be used to monitor the effects of antipsychotic medications on dopamine receptor availability. For instance, treatment with amisulpride, another D2/D3 antagonist, resulted in a significant reduction in tracer uptake in striatal regions, demonstrating the potential of this tracer to evaluate therapeutic responses .
- Neurodegenerative Disease Research : The tracer has been employed in studies assessing neurodegenerative diseases, providing insights into the pathophysiology of conditions like Alzheimer's disease and Huntington's disease by mapping changes in receptor availability over time .
Case Studies
Advantages of 18F-Desmethoxyfallypride
- Longer Half-Life : The fluorine-18 label allows for longer imaging sessions and flexibility with scheduling compared to carbon-11 labeled tracers.
- High Specificity : It provides high specificity for dopamine D2/D3 receptors, making it an excellent tool for studying dopaminergic systems.
- Noninvasive Measurement : The ability to perform noninvasive measurements without blood sampling enhances patient comfort and compliance during studies .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Raclopride
- Fallypride
- Iodobenzamide
Desmethoxyfallypride’s unique properties, such as its moderate affinity and fluorine-18 labeling, make it a valuable tool in medical research, particularly in the field of neuroimaging.
Biologische Aktivität
Desmethoxyfallypride (DMFP) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess dopamine D2/D3 receptor availability in the brain. It is a derivative of fallypride, which has gained attention for its potential applications in diagnosing and monitoring neurodegenerative disorders, particularly Parkinson's disease. This article provides a comprehensive overview of the biological activity of DMFP, including its pharmacological properties, clinical applications, and research findings.
This compound acts as a selective antagonist for dopamine D2 and D3 receptors, which are crucial for dopaminergic signaling in the brain. Its binding affinity and specificity make it a valuable tool for imaging studies aimed at understanding dopaminergic function and its alterations in various neurological conditions.
Binding Affinity
Research indicates that DMFP has similar binding properties to other established radioligands like -raclopride but offers enhanced sensitivity and specificity for detecting changes in D2/D3 receptor availability. In studies involving human subjects, DMFP displayed high specific binding (SB) values in the striatum, with significant differences observed between patients with idiopathic parkinsonian syndrome (IPS) and non-IPS groups (Table 1) .
Parameter | IPS Patients (n=37) | Non-IPS Patients (n=44) | P-Value |
---|---|---|---|
Mean SB in Striatum | 2.16 ± 0.32 | 1.55 ± 0.28 | < 0.001 |
SB in Anterior Putamen | 2.10 ± 0.30 | 1.50 ± 0.25 | < 0.001 |
SB in Posterior Putamen | 2.20 ± 0.35 | 1.60 ± 0.30 | < 0.001 |
The synthesis of DMFP yields a high specific activity (>126 GBq/μmol) with minimal receptor occupation during PET studies, ensuring that the imaging results reflect true receptor availability rather than saturation effects .
Diagnostic Utility
DMFP PET imaging has been shown to be effective in differentiating between various forms of parkinsonism, including IPS and atypical parkinsonian syndromes such as multiple system atrophy and progressive supranuclear palsy . The accuracy of DMFP in clinical settings is supported by studies demonstrating its high sensitivity and specificity compared to conventional SPECT techniques.
Case Studies
- Patient Study on Parkinson's Disease : A cohort study involving patients diagnosed with Parkinson's disease utilized DMFP PET scans to evaluate receptor availability pre- and post-dopamine replacement therapy. Results indicated a significant increase in D2/D3 receptor binding following treatment, correlating with clinical improvement .
- Differentiation of Atypical Syndromes : In another study, DMFP PET was employed to assess patients with atypical parkinsonian syndromes. The results showed distinct patterns of receptor binding that allowed clinicians to differentiate between syndromes effectively, thereby guiding treatment strategies .
Comparative Studies
Recent studies have compared DMFP with other radioligands like -raclopride and -iodobenzamide, highlighting its superior performance in terms of image quality and diagnostic power . For instance, one study found that DMFP provided clearer images with higher contrast ratios between affected and unaffected regions of the brain.
Longitudinal Studies
Longitudinal assessments using DMFP have illustrated changes in D2/D3 receptor availability over time in patients undergoing treatment for Parkinson's disease, providing insights into disease progression and therapeutic efficacy .
Eigenschaften
IUPAC Name |
5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-11-22-12-5-7-16(22)14-21-19(23)17-13-15(6-4-10-20)8-9-18(17)24-2/h3,8-9,13,16H,1,4-7,10-12,14H2,2H3,(H,21,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJNBUDASILSQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCF)C(=O)NCC2CCCN2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCCF)C(=O)NC[C@@H]2CCCN2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031714 | |
Record name | Desmethoxyfallypride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166173-81-5 | |
Record name | Desmethoxyfallypride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethoxyfallypride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHOXYFALLYPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJD4EF9EME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.